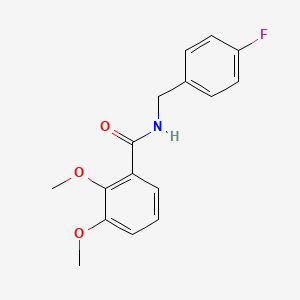

N-(4-fluorobenzyl)-2,3-dimethoxybenzamide

Overview

Description

N-(4-fluorobenzyl)-2,3-dimethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as FDB or 4-FDB. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Dopamine D-2 Receptor Antagonist

- PET Imaging Ligand : NCQ 115, a variant of N-(4-fluorobenzyl)-2,3-dimethoxybenzamide, has been identified as a selective dopamine D-2 receptor antagonist. This compound, due to its fluorine component, is suitable for 18F-labeling, making it a potential radioligand for positron emission tomography (PET) imaging. Studies using PET on monkeys showed significant uptake of radioactivity in the striatum, suggesting its utility in brain imaging and research on neurological disorders (Halldin et al., 1994).

Solar Energy Research

- Organic Solar Cells : Research into the synthesis and characterization of N-annulated perylene diimide dimers with benzyl-based side-chains, including 4-fluorobenzyl groups, has been conducted. These compounds were utilized as non-fullerene acceptors in polymer-based organic solar cells, demonstrating power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).

Antiviral Activity

- Metal-Chelating Properties and Antiviral Activity : Compounds including N-(4-fluorobenzyl)-2,3-dihydroxybenzamide have been studied for their ability to chelate metal ions and their potential anti-influenza activities. These studies found promising activities with low micromolar range EC50 values, indicating their potential in antiviral drug development (Carcelli et al., 2017).

Tumor Imaging and Evaluation

- Sigma-2-Receptor Ligands for Tumor Imaging : Research has been conducted on the development of high-affinity 76Br-labeled sigma2-receptor ligands, including derivatives of N-(4-fluorobenzyl)-2,3-dimethoxybenzamide. These compounds show promise as PET radiotracers for imaging solid tumors, as they have been shown to target the sigma2 receptor with high affinity and selectivity (Rowland et al., 2006).

Synthesis and Chemical Applications

- Protecting Group in Alcohol Synthesis : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a derivative of the compound, has been introduced as a new alcohol protecting group. It is compatible with DDQ (2,3-dichloro 5,6-dicyanobenzoquinone) conditions, indicating its utility in organic synthesis and chemical research (Crich et al., 2009).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-5-3-4-13(15(14)21-2)16(19)18-10-11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXUFTFECKWBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]-2,3-dimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)

![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)

![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)

![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)

![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)

![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)